Antimicrobial Activity: 3-Hydroxy-2-naphthoic Acid Exhibits 20-Fold Higher Potency Than 6-Hydroxy-2-naphthoic Acid Against E. coli MG1655
In a comparative study of aromatic acid antimicrobial activity against E. coli strains, 3-hydroxy-2-naphthoic acid demonstrated an MIC of 1.2 mM against both MG1655 (yhcP+) and DPD2444 (yhcP) strains. In contrast, 6-hydroxy-2-naphthoic acid exhibited a significantly higher MIC of 20 mM against MG1655 and 2.5 mM against DPD2444, representing a 16.7-fold and 2.1-fold difference, respectively. This indicates substantially greater antimicrobial efficacy of the 3-hydroxy positional isomer under the tested conditions [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against E. coli |
|---|---|
| Target Compound Data | 3-Hydroxy-2-naphthoic acid: MIC = 1.2 mM (MG1655); 1.2 mM (DPD2444) |
| Comparator Or Baseline | 6-Hydroxy-2-naphthoic acid: MIC = 20 mM (MG1655); 2.5 mM (DPD2444) |
| Quantified Difference | 16.7-fold lower MIC for target compound against MG1655; 2.1-fold lower against DPD2444 |
| Conditions | Vogel-Bonner minimal medium with glucose as carbon source, tetrazolium violet for visualization |
Why This Matters
For researchers screening antimicrobial agents, 3-hydroxy-2-naphthoic acid offers superior potency compared to the 6-hydroxy isomer, enabling lower working concentrations and reduced interference in downstream assays.
- [1] PMC. (2005). Table 3: MIC values for aromatic acids against E. coli. PMC523213. View Source
